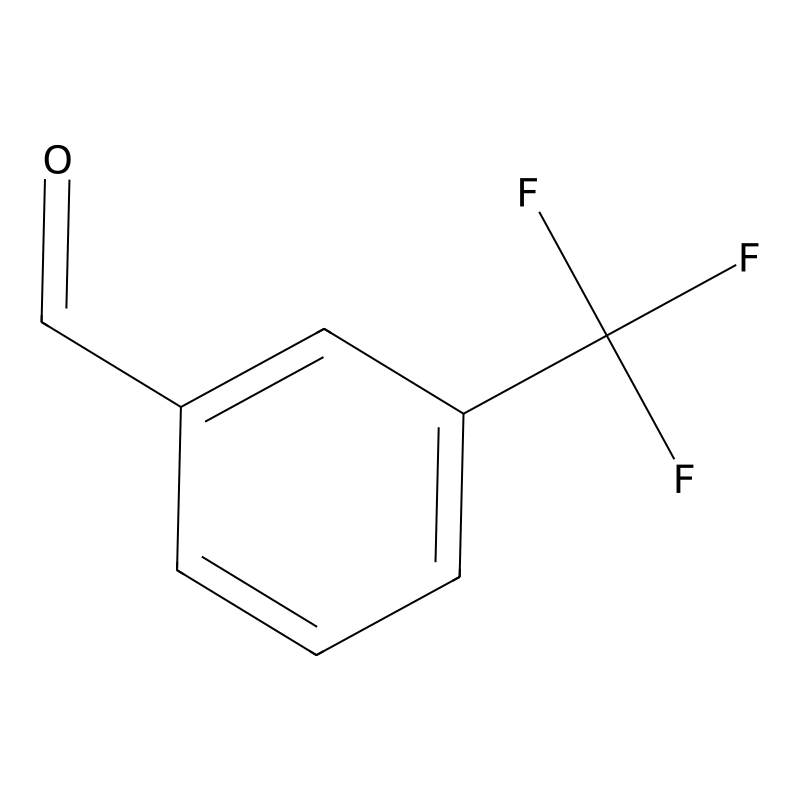3-(Trifluoromethyl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Antitumor Agents
One of the primary research applications of 3-(Trifluoromethyl)benzaldehyde is in the synthesis of potent antitumor agents. A study published in the European Journal of Medicinal Chemistry demonstrated its use as a key starting material for the creation of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones. These specific lactone derivatives exhibited significant antitumor activity, making 3-(Trifluoromethyl)benzaldehyde a valuable precursor in this area of research. []
3-(Trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety. Its molecular formula is C₈H₅F₃O, and it has a molecular weight of 174.12 g/mol. The compound appears as a clear, colorless to slightly orange liquid and is known for its distinctive aromatic properties. It is sensitive to air and should be stored in a cool, dark place to maintain stability .
- Aldol Reactions: It has been used in aldol reactions, particularly with hydroxyacetone, demonstrating its utility in synthetic organic chemistry .
- Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones, expanding the compound's reactivity profile .
- Grignard Reactions: This compound can also engage in Grignard reactions, facilitating the formation of various derivatives .
Several methods are employed for synthesizing 3-(trifluoromethyl)benzaldehyde:
- Direct Fluorination: One common method involves the direct fluorination of benzaldehyde derivatives using fluorinating agents.
- Reactions with Trifluoroacetic Anhydride: Another approach includes reacting benzaldehyde with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group.
- Aldol Condensation: The aldol condensation method has also been utilized to produce this compound from simpler precursors .
3-(Trifluoromethyl)benzaldehyde finds applications in various fields:
- Pharmaceuticals: It is used as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer treatment.
- Material Science: The compound is utilized in developing organic light-emitting diodes (OLEDs) due to its electronic properties .
- Chemical Research: It serves as a reagent in various chemical syntheses and research applications .
Studies on the interactions of 3-(trifluoromethyl)benzaldehyde highlight its potential effects on biological systems. Its ability to inhibit hypoxia-inducible factor (HIF)-1 suggests that it may play a role in modulating cellular responses to low oxygen levels, which is significant in cancer biology and other pathological conditions . Further research into its interactions with other biomolecules could provide insights into its therapeutic potential.
Several compounds share structural similarities with 3-(trifluoromethyl)benzaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | Different position of trifluoromethyl group |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | Similar structure but different substitution |
| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | C₈H₇F₄O | Additional fluorine atom affecting reactivity |
| 2-Methyl-3-(trifluoromethyl)benzaldehyde | C₉H₈F₃O | Methyl group adds steric hindrance |
| 4-Bromo-3-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | Bromine substitution alters electronic properties |
Each of these compounds exhibits unique characteristics that differentiate them from 3-(trifluoromethyl)benzaldehyde, particularly regarding their reactivity and potential applications.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








